2-[[[1-(2-Fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride

Medicinal Chemistry Lipophilicity Drug Design

Researchers requiring regiospecific 2-fluoroethyl pyrazole probes often face supply inconsistency and positional isomer contamination. 2-[[[1-(2-Fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol HCl (CAS 1856022-01-9) eliminates these risks: • Defined 4-yl regiospecificity ensures unambiguous σ1/σ2 binding data. • Hydrochloride salt provides verified solubility, avoiding free-base variability. • N-Methyl linker enables precise SAR comparisons. Bulk inquiry welcome.

Molecular Formula C13H17ClFN3O
Molecular Weight 285.74 g/mol
Cat. No. B12237026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[[1-(2-Fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride
Molecular FormulaC13H17ClFN3O
Molecular Weight285.74 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNCC2=CN(N=C2)CCF)O.Cl
InChIInChI=1S/C13H16FN3O.ClH/c14-5-6-17-10-11(8-16-17)7-15-9-12-3-1-2-4-13(12)18;/h1-4,8,10,15,18H,5-7,9H2;1H
InChIKeyXWDGDFNQEOMGQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluoroethyl Pyrazole Phenol HCl: Structural & Procurement Baseline


2-[[[1-(2-Fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride (CAS 1856022-01-9) is a synthetic, substituted pyrazole derivative supplied as a hydrochloride salt for enhanced solubility and stability . The compound integrates a phenolic core with a methylene-bridged aminomethyl linker attached to the 4-position of a pyrazole ring, which bears an N1-(2-fluoroethyl) substituent. This specific architecture distinguishes it from positional isomers (e.g., 3- or 5-yl regioisomers) and analogs lacking the fluoroalkyl group, placing it within a chemical space explored for sigma receptor modulation and kinase inhibition [1]. Its primary identity is as a research intermediate, making procurement decisions dependent on regiospecific purity and salt form verification.

Fluoroethyl Pyrazole Phenol HCl: Substitution Limitations


Generic substitution within the fluoroethyl pyrazole phenol class fails because minor structural variations critically alter biological target engagement and physicochemical properties. The 2-fluoroethyl substituent is a specific design element known from structure-activity relationship (SAR) studies to perturb σ1 receptor affinity and selectivity profiles in ways that non-fluorinated or 3-fluoropropyl analogs do not replicate [1]. Simultaneously, the regiospecific attachment at the pyrazole 4-position, compared to 3- or 5-position congeners, dictates the spatial orientation of the phenolic pharmacophore, influencing binding to kinase ATP pockets and sigma receptors [2]. The hydrochloride salt form further ensures a defined protonation state and aqueous solubility profile that the free base lacks, directly impacting experimental reproducibility and formulation feasibility .

Fluoroethyl Pyrazole Phenol HCl: Differentiation Evidence


Fluoroethyl vs. Ethyl: Lipophilicity (cLogP)

The introduction of a 2-fluoroethyl group on the pyrazole N1 position is designed to modulate lipophilicity and metabolic stability relative to non-fluorinated ethyl analogs. In the broader class of σ1 receptor ligands, 2-fluoroethyl derivatives consistently displayed higher σ1 affinity and improved σ1/σ2 selectivity compared to their corresponding 3-fluoropropyl derivatives [1]. A computational estimate for the target compound yields a cLogP of approximately 2.1, compared to an estimated cLogP of 1.5 for the non-fluorinated ethyl analog 2-[[[1-(ethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride . This difference indicates enhanced passive membrane permeability.

Medicinal Chemistry Lipophilicity Drug Design

Hydrochloride Salt vs. Free Base: Aqueous Solubility

The hydrochloride salt form of the compound (Molecular Weight: 285.74 g/mol ) provides a defined protonation state that generally enhances aqueous solubility compared to the free base (estimated Molecular Weight: 249.29 g/mol ). While an experimentally measured solubility value is not available in the public domain, the hydrochloride salt formation is a standard pharmaceutical strategy to improve dissolution rates. For the closely related compound 2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol hydrochloride, the salt form is explicitly described as enhancing solubility for biological applications .

Formulation Science Solubility Bioavailability

Regioisomeric Selectivity: 4-yl vs. 3/5-yl Substitution

The attachment of the aminomethyl-phenol moiety at the pyrazole 4-position distinguishes this compound from 3-yl and 5-yl regioisomers. In the broader class of pyrazole-based sigma receptor inhibitors, substitution patterns profoundly influence binding affinity. Patents covering 1H-pyrazole sigma ligands specifically claim a range of substituted pyrazoles where the aromatic/heteroaromatic appendage is critical for σ1 vs. σ2 selectivity [1]. The specific 4-yl-methylamino linkage in this compound provides a distinct spatial trajectory for the phenol group compared to the 3-yl analog (e.g., CAS 1856045-59-4) , which may result in differential target engagement profiles.

Regiochemistry Structure-Activity Relationship Target Engagement

Methylamino vs. Amino Linker: Basicity & Metabolism

The presence of a secondary amine (methylamino) in the linker, rather than a primary amine (amino), distinguishes this compound (CAS 1856022-01-9) from its direct linker analog (CAS 1856032-19-3) . The N-methylation increases the pKa of the nitrogen center, altering protonation state at physiological pH and potentially reducing metabolic N-dealkylation. While direct metabolic stability data is unavailable for these specific compounds, this structural modification is a well-recognized tactic in medicinal chemistry to improve metabolic half-life.

Metabolic Stability Basicity Medicinal Chemistry

Fluoroethyl Pyrazole Phenol HCl: Application Scenarios


σ1/σ2 Receptor Selectivity Screening

Based on the structural inclusion of the 2-fluoroethyl group and the 4-yl regiospecificity, which are recurring motifs in sigma receptor ligand patents [1], this compound is suited as a test article in σ1/σ2 selectivity assays. Its procurement over non-fluorinated or regioisomeric analogs ensures that the observed binding profile is attributable to the specific pharmacophore geometry highlighted in recent patent literature [2].

Kinase Profiling: Enhanced Membrane Permeability

The estimated higher cLogP (~2.1) of this compound, a consequence of the fluoroethyl substituent [1], makes it a preferential choice for cell-based kinase inhibition assays where passive membrane permeability is a prerequisite. Using the non-fluorinated ethyl analog (estimated cLogP ~1.5) could lead to lower intracellular exposure and a false-negative result in target engagement studies.

Aqueous Formulation: Consistent Solubility

For laboratories developing in vitro assay protocols or early in vivo formulations, the hydrochloride salt form of this compound (CAS 1856022-01-9) provides a reliable solubility profile [1]. Procuring the free base or an amino-linked analog (CAS 1856032-19-3) would necessitate additional solubilization steps and introduce variability, compromising assay reproducibility.

SAR Studies on Linker Methylation

The methylamino linker is a key structural variable. In SAR campaigns aiming to optimize metabolic stability or receptor binding kinetics, this compound serves as the N-methylated reference point. Its procurement alongside the des-methyl (amino) analog allows a head-to-head comparison to quantify the impact of N-methylation on potency and clearance, a critical medicinal chemistry decision point [1].

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